LP-533401 TPH1 vs TPH2 Selectivity Ratio Compared to Clinical Benchmark Telotristat
LP-533401 demonstrates a 15-fold selectivity for TPH1 over TPH2 in enzyme assays, a critical differentiation from the clinically approved TPH1 inhibitor Telotristat ethyl, which exhibits higher absolute potency but a narrower selectivity window of approximately 2-fold (TPH1 IC50 16 nM vs TPH2 IC50 33 nM for its active metabolite Rodatristat/KAR5417) . In cellular assays using human enzyme constructs, LP-533401 shows an IC50 of 400 nM for TPH1 versus 2,230 nM for TPH2, confirming the 5.6-fold selectivity in a functional context [1]. This selectivity profile is particularly relevant for studies where even partial TPH2 inhibition could confound behavioral or central nervous system endpoints [2].
| Evidence Dimension | TPH1 vs TPH2 selectivity (fold-difference in IC50) |
|---|---|
| Target Compound Data | 15-fold (enzyme assay); 5.6-fold (cellular assay: 400 nM TPH1 vs 2,230 nM TPH2) |
| Comparator Or Baseline | Telotristat/Rodatristat (KAR5417): TPH1 IC50 33 nM, TPH2 IC50 7 nM → approximately 0.2-fold selectivity (TPH2 > TPH1) |
| Quantified Difference | LP-533401 favors TPH1 by 15-fold; comparator shows inverse selectivity or minimal window |
| Conditions | Human recombinant TPH1 and TPH2 enzyme assays; human full-length TPH1/TPH2 MBP fusion constructs expressed in cellular system |
Why This Matters
For experiments requiring clean peripheral serotonin depletion without central TPH2 inhibition, LP-533401's superior selectivity window provides a lower risk of off-target CNS effects compared to alternative TPH1 inhibitors.
- [1] BindingDB: TPH1 IC50 400 nM (rat RBL2H3 cells); TPH2 IC50 2,230 nM (human full-length MBP fusion). View Source
- [2] Abid S, et al. Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice. Am J Physiol Lung Cell Mol Physiol. 2012;303(6):L500-8. PMID: 22797248. View Source
